Cas no 166337-43-5 (1-(4-ethylphenyl)butan-1-ol)
1-(4-ethylphenyl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 4-ethyl-a-propyl-
- 1-(4-ethylphenyl)butan-1-ol
- Benzenemethanol, 4-ethyl-α-propyl-
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- MDL: MFCD11521094
- Inchi: 1S/C12H18O/c1-3-5-12(13)11-8-6-10(4-2)7-9-11/h6-9,12-13H,3-5H2,1-2H3
- InChI Key: NMBGYFYUCRRINS-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(CC)C=C1)(O)CCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
1-(4-ethylphenyl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429278-1 g |
1-(4-Ethylphenyl)-1-butanol |
166337-43-5 | 1g |
€482.30 | 2022-03-24 | ||
| abcr | AB429278-5 g |
1-(4-Ethylphenyl)-1-butanol |
166337-43-5 | 5g |
€1,123.50 | 2022-03-24 | ||
| Fluorochem | 394630-1g |
1-(4-Ethylphenyl)-1-butanol |
166337-43-5 | 97.0% | 1g |
£513.00 | 2023-04-13 | |
| Fluorochem | 394630-5g |
1-(4-Ethylphenyl)-1-butanol |
166337-43-5 | 97.0% | 5g |
£1,276.00 | 2023-04-13 | |
| Fluorochem | 394630-25g |
1-(4-Ethylphenyl)-1-butanol |
166337-43-5 | 97.0% | 25g |
£3,032.00 | 2023-04-13 | |
| abcr | AB429278-1g |
1-(4-Ethylphenyl)-1-butanol; . |
166337-43-5 | 1g |
€1621.70 | 2024-08-03 | ||
| abcr | AB429278-5g |
1-(4-Ethylphenyl)-1-butanol |
166337-43-5 | 5g |
€1373.40 | 2023-09-04 |
1-(4-ethylphenyl)butan-1-ol Suppliers
1-(4-ethylphenyl)butan-1-ol Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-(4-ethylphenyl)butan-1-ol
Professional Introduction to Compound with CAS No. 166337-43-5 and Product Name: 1-(4-ethylphenyl)butan-1-ol
The compound with the CAS number 166337-43-5 and the product name 1-(4-ethylphenyl)butan-1-ol represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains. The molecular structure of 1-(4-ethylphenyl)butan-1-ol consists of a butan-1-ol backbone substituted with a 4-ethylphenyl group, which contributes to its distinct chemical behavior and reactivity.
In recent years, there has been a growing focus on the development of novel compounds that exhibit both efficacy and selectivity in biological systems. The 1-(4-ethylphenyl)butan-1-ol molecule, due to its specific substitution pattern, has shown promise in preliminary studies as a potential scaffold for drug discovery. Its aromatic ring system and hydroxyl functional group provide multiple sites for interaction with biological targets, making it a versatile candidate for further investigation.
One of the most compelling aspects of 1-(4-ethylphenyl)butan-1-ol is its potential role in the development of new therapeutic agents. Research indicates that compounds with similar structural motifs may interact with enzymes and receptors in a manner that could lead to innovative treatments for various diseases. For instance, studies have suggested that analogs of this compound may have applications in neuropharmacology, where precise modulation of neurotransmitter activity is crucial.
The synthesis of 1-(4-ethylphenyl)butan-1-ol involves a series of well-established organic reactions, including Grignard reactions and Friedel-Crafts alkylation. These synthetic pathways highlight the compound's accessibility and the ease with which it can be modified to explore different derivatives. The ability to fine-tune the structure of this molecule allows researchers to optimize its pharmacological properties, making it an attractive candidate for further development.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 1-(4-ethylphenyl)butan-1-ol at both molecular and cellular levels. Molecular docking studies have been particularly useful in identifying potential binding sites within biological targets, providing insights into how this compound might interact with them. These computational approaches complement experimental work by offering predictive models that can guide the design of more effective derivatives.
In addition to its pharmaceutical potential, 1-(4-ethylphenyl)butan-1-ol has shown promise in other areas of research. For example, its unique chemical properties make it a suitable candidate for use as an intermediate in the synthesis of more complex molecules. This versatility underscores the compound's importance not only as a potential therapeutic agent but also as a valuable building block in organic synthesis.
The future direction of research on 1-(4-ethylphenyl)butan-1-ol is likely to focus on expanding its applications and understanding its mechanisms of action more thoroughly. As our knowledge of biological systems continues to grow, compounds like this one will play an increasingly important role in developing new treatments for complex diseases. The combination of experimental and computational methods will be essential in unlocking the full potential of this molecule.
Overall, the compound with CAS number 166337-43-5 and the product name 1-(4-ethylphenyl)butan-1-ol represents a fascinating subject of study with significant implications for both chemistry and medicine. Its unique structure, synthetic accessibility, and potential biological activity make it a valuable asset in ongoing research efforts aimed at developing new therapeutic agents.
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